5-Formyl-2-methoxyphenyl prop-2-enoate

Polymer Chemistry Copolymerization Reactivity Ratios

Sourcing the correct formyl-substituted acrylate monomer is critical for polymer architecture control. The 4-formyl isomer (CAS 881994-33-8) cannot substitute for 5-formyl-2-methoxyphenyl prop-2-enoate due to distinct electronic effects on copolymerization kinetics. - **Polymer synthesis:** Enables soluble functionalized copolymers avoiding high-conversion insolubility. - **Flame retardants:** Precursor for bis(5-formyl-2-methoxyphenyl) phenylphosphonate; improves PLA LOI from 21.4→25.8 at 5 wt%. - **Pharma intermediates:** Scaffold for LSD1 inhibitors and targeted therapeutics. - **Supply:** Validated purity, immediate shipment.

Molecular Formula C11H10O4
Molecular Weight 206.19 g/mol
CAS No. 651029-02-6
Cat. No. B12593066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Formyl-2-methoxyphenyl prop-2-enoate
CAS651029-02-6
Molecular FormulaC11H10O4
Molecular Weight206.19 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=O)OC(=O)C=C
InChIInChI=1S/C11H10O4/c1-3-11(13)15-10-6-8(7-12)4-5-9(10)14-2/h3-7H,1H2,2H3
InChIKeyCNKKOACQGWWYHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Formyl-2-methoxyphenyl prop-2-enoate for Polymer Synthesis


5-Formyl-2-methoxyphenyl prop-2-enoate is an aromatic ester and an acrylate derivative, characterized by a 5-formyl-2-methoxyphenyl moiety linked to an acrylate group . It serves as a specialized monomer for the synthesis of functionalized polymers, such as polyazomethines and polyarylates, where the specific 5-formyl substitution pattern dictates unique reactivity and material properties distinct from its 4-formyl positional isomer [1].

Why 5-Formyl-2-methoxyphenyl prop-2-enoate Isomers Are Not Interchangeable


Simple substitution of 5-formyl-2-methoxyphenyl prop-2-enoate with its 4-formyl positional isomer (CAS 881994-33-8) or other formyl-phenyl acrylate analogs is not scientifically valid for demanding applications. Research demonstrates that the position of the formyl substituent on the aromatic ring profoundly influences monomer reactivity ratios in radical copolymerization [1]. Specifically, ortho/para (5-formyl) versus para (4-formyl) substitution alters electronic effects, directly impacting copolymerization kinetics and the final polymer's composition, solubility, and thermal behavior [1]. This positional sensitivity precludes the use of structurally similar but functionally divergent monomers as drop-in replacements for achieving targeted polymer architecture and performance.

5-Formyl-2-methoxyphenyl prop-2-enoate Performance Benchmarks vs. Analogs


Copolymerization Reactivity: 5-Formyl vs. 4-Formyl Isomer

The 5-formyl positional isomer demonstrates distinct copolymerization behavior compared to the 4-formyl analog, as inferred from established structure-reactivity relationships. The reactivity ratios for the 2-methoxy-4-formylphenyl methacrylate system serve as a quantitative baseline [1]. The altered electronic environment of the 5-formyl group modifies monomer reactivity, which is critical for predicting copolymer composition and preventing unwanted homopolymerization or crosslinking.

Polymer Chemistry Copolymerization Reactivity Ratios

Thermal Stability: 5-Formyl-2-methoxyphenyl Polyazomethines

Polymers synthesized from monomers containing the 5-formyl-2-methoxyphenyl moiety, such as ferrocene-polyazomethines, exhibit exceptional thermal stability [1]. This stability is directly attributable to the specific monomer structure and is a key differentiator for high-temperature applications.

Thermal Analysis Polyazomethines High-Performance Polymers

PLA Flame Retardancy: 5-Formyl-2-methoxyphenyl Additive

A derivative of the 5-formyl-2-methoxyphenyl scaffold, bis(5-formyl-2-methoxyphenyl) phenylphosphonate (VP), significantly enhances the flame retardancy of polylactic acid (PLA) [1]. This demonstrates the functional utility of the core 5-formyl-2-methoxyphenyl group in high-value material applications, providing a quantitative benchmark for potential performance.

Flame Retardants Biopolymers Material Science

5-Formyl-2-methoxyphenyl prop-2-enoate Application Scenarios


Precision Synthesis of Functional Copolymers

Utilize 5-Formyl-2-methoxyphenyl prop-2-enoate as a monomer in radical copolymerization to introduce specific aldehyde functionality into polymer backbones. The unique reactivity of the 5-formyl isomer, distinct from its 4-formyl analog, allows for controlled incorporation and avoids the insolubility issues observed at high conversions for other isomers, enabling the creation of soluble, functionalized copolymers for advanced coatings and adhesives [1].

Thermally Stable Polyazomethines & High-Performance Polymers

Employ this monomer as a key building block for synthesizing thermally stable polyazomethines via condensation with diamines. The resulting polymers, containing the 5-formyl-2-methoxyphenyl core, are suitable for high-temperature applications such as aerospace components, electronic packaging, and advanced membranes, where thermal degradation must be minimized [1].

Creation of Bio-based Flame Retardant Additives

Leverage the 5-formyl-2-methoxyphenyl scaffold to synthesize phosphorus-containing flame retardants, such as bis(5-formyl-2-methoxyphenyl) phenylphosphonate (VP). These additives, when incorporated into biopolymers like PLA, significantly improve flame retardancy (e.g., increasing LOI from 21.4 to 25.8 at 5 wt% loading), enabling the production of safer, eco-friendly materials for electronics, textiles, and construction [1].

Functionalized Monomer for Medicinal Chemistry & Chemical Biology

Use 5-Formyl-2-methoxyphenyl prop-2-enoate as a versatile intermediate for introducing the 5-formyl-2-methoxyphenyl pharmacophore into more complex molecules. This group is a key structural component in known LSD1 inhibitors and other bioactive compounds, making the monomer a valuable starting material for synthesizing targeted therapeutics and chemical probes [1].

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